molecular formula C8H8BNO4S B13481929 (3-Cyano-4-methanesulfonylphenyl)boronic acid

(3-Cyano-4-methanesulfonylphenyl)boronic acid

Cat. No.: B13481929
M. Wt: 225.03 g/mol
InChI Key: OPJJANUIXFWDNZ-UHFFFAOYSA-N
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Description

(3-Cyano-4-methanesulfonylphenyl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with cyano and methanesulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-4-methanesulfonylphenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as at room temperature or slightly elevated temperatures, and can be completed within a few hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow setups and other scalable techniques can be employed to ensure efficient and high-yield production . The use of advanced catalytic systems and optimized reaction conditions can further enhance the efficiency and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-4-methanesulfonylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation reactions produce phenols.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Cyano-4-methanesulfonylphenyl)boronic acid is unique due to the presence of both cyano and methanesulfonyl groups, which enhance its reactivity and versatility in various chemical reactions

Properties

Molecular Formula

C8H8BNO4S

Molecular Weight

225.03 g/mol

IUPAC Name

(3-cyano-4-methylsulfonylphenyl)boronic acid

InChI

InChI=1S/C8H8BNO4S/c1-15(13,14)8-3-2-7(9(11)12)4-6(8)5-10/h2-4,11-12H,1H3

InChI Key

OPJJANUIXFWDNZ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(C=C1)S(=O)(=O)C)C#N)(O)O

Origin of Product

United States

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